N-[1-(3-Hydroxyphenyl)ethyl]-6-methylsulfonylpyridine-3-carboxamide
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Overview
Description
N-[1-(3-Hydroxyphenyl)ethyl]-6-methylsulfonylpyridine-3-carboxamide is a complex organic compound with a unique structure that combines a hydroxyphenyl group, an ethyl chain, a methylsulfonyl group, and a pyridine carboxamide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3-Hydroxyphenyl)ethyl]-6-methylsulfonylpyridine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the hydroxyphenyl ethyl intermediate: This step involves the reaction of a hydroxyphenyl compound with an ethylating agent under basic conditions.
Introduction of the methylsulfonyl group: The intermediate is then reacted with a methylsulfonyl chloride in the presence of a base to introduce the methylsulfonyl group.
Formation of the pyridine carboxamide: The final step involves the reaction of the intermediate with a pyridine carboxylic acid derivative under dehydrating conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
N-[1-(3-Hydroxyphenyl)ethyl]-6-methylsulfonylpyridine-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The methylsulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group can yield quinones, while reduction can yield alcohols or amines.
Scientific Research Applications
N-[1-(3-Hydroxyphenyl)ethyl]-6-methylsulfonylpyridine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-[1-(3-Hydroxyphenyl)ethyl]-6-methylsulfonylpyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can interact with enzymes and receptors, modulating their activity. The methylsulfonyl group can enhance the compound’s solubility and stability, improving its bioavailability. The pyridine carboxamide moiety can interact with nucleic acids and proteins, affecting their function.
Comparison with Similar Compounds
N-[1-(3-Hydroxyphenyl)ethyl]-6-methylsulfonylpyridine-3-carboxamide can be compared with other similar compounds, such as:
N-[1-(3-Hydroxyphenyl)ethyl]-pyridine-3-carboxamide: Lacks the methylsulfonyl group, which may affect its solubility and stability.
N-[1-(3-Hydroxyphenyl)ethyl]-6-methylpyridine-3-carboxamide: Lacks the sulfonyl group, which may affect its biological activity.
N-[1-(3-Hydroxyphenyl)ethyl]-6-methylsulfonylbenzamide: Contains a benzamide instead of a pyridine carboxamide, which may affect its interaction with molecular targets.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties.
Properties
IUPAC Name |
N-[1-(3-hydroxyphenyl)ethyl]-6-methylsulfonylpyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4S/c1-10(11-4-3-5-13(18)8-11)17-15(19)12-6-7-14(16-9-12)22(2,20)21/h3-10,18H,1-2H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBIKBDOHJUGAAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)O)NC(=O)C2=CN=C(C=C2)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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